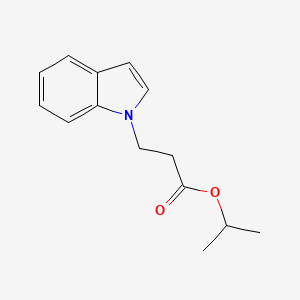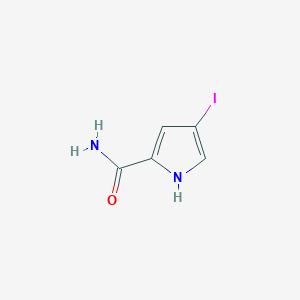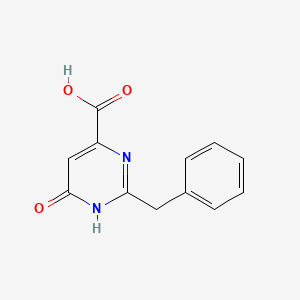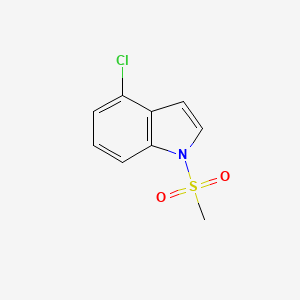![molecular formula C14H18N2O B11874900 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one CAS No. 16256-40-9](/img/structure/B11874900.png)
3-Phenyl-1,4-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,4-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a phenyl-substituted amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,4-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Phenyl-1,4-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its role in developing new therapeutic agents, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one exerts its effects involves interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different substituents.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Contains a sulfur atom in the spirocyclic ring, offering different chemical properties.
Uniqueness
3-Phenyl-1,4-diazaspiro[4.5]decan-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug design and a subject of ongoing research.
Propiedades
Número CAS |
16256-40-9 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
2-phenyl-1,4-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H18N2O/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H,16,17) |
Clave InChI |
KPUAOHYSPFWEJG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)NC(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)



![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)

